molecular formula C9H7ClS B8012911 6-(Chloromethyl)benzo[b]thiophene

6-(Chloromethyl)benzo[b]thiophene

Cat. No.: B8012911
M. Wt: 182.67 g/mol
InChI Key: UIZLYZLTKRBOND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Chloromethyl)benzo[b]thiophene is a versatile benzo[b]thiophene derivative designed for use as a key synthetic intermediate in medicinal chemistry and materials science. The benzo[b]thiophene nucleus is a prominent scaffold in drug discovery, known for yielding compounds with a broad spectrum of biological activities, including potent effects against antimicrobial-resistant pathogens . Recent research has highlighted substituted benzo[b]thiophenes as promising candidates in the development of new antibiotics, particularly against challenging strains like methicillin-resistant Staphylococcus aureus (MRSA) . The reactive chloromethyl group at the 6-position of this compound provides a unique handle for further functionalization, allowing researchers to create amide linkages, alkylate amines, or incorporate the structure into larger, more complex molecular architectures such as polymers or dendrimers. Beyond biomedical applications, benzo[b]thiophene-based structures are also being explored in material science for their attractive photophysical and electrochemical properties, showing potential for use in organic semiconductors, fluorophores, and optoelectronic devices . This combination of features makes this compound a valuable building block for constructing novel compounds in multiple high-impact research fields. Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

IUPAC Name

6-(chloromethyl)-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClS/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZLYZLTKRBOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CS2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)benzo[b]thiophene can be achieved through several methods. One common approach involves the chloromethylation of benzo[b]thiophene. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation, which then reacts with the benzo[b]thiophene to form the desired product.

Another method involves the use of aryne intermediates. In this approach, benzo[b]thiophene is reacted with alkynyl sulfides in the presence of a fluoride source such as cesium fluoride. This reaction proceeds through the formation of an aryne intermediate, which then undergoes nucleophilic attack by the alkynyl sulfide to form the chloromethylated product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chloromethylation reactions. These reactions are carried out in batch or continuous flow reactors, with careful control of reaction conditions to ensure high yield and purity of the product. The use of advanced catalytic systems and optimized reaction parameters helps in achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)benzo[b]thiophene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols. These reactions typically proceed under mild conditions using appropriate catalysts.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols, alcohols), catalysts (e.g., palladium, copper).

    Oxidation Reactions: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid).

    Reduction Reactions: Reducing agents (lithium aluminum hydride).

Major Products Formed

    Substitution Reactions: Substituted benzo[b]thiophenes with various functional groups.

    Oxidation Reactions: Sulfoxides and sulfones.

    Reduction Reactions: Methylated benzo[b]thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Benzo[b]thiophenes, including derivatives like 6-(Chloromethyl)benzo[b]thiophene, have shown significant potential in anticancer drug development. The structural similarity of these compounds to known therapeutic agents facilitates the design of new drugs targeting cancer cells. Studies indicate that benzo[b]thiophene derivatives exhibit cytotoxic effects against various cancer cell lines, making them promising candidates for further development .

1.2 Antimicrobial Properties
Research highlights the antimicrobial efficacy of benzo[b]thiophene derivatives against a range of pathogens. The presence of the thiophene ring enhances biological activity, leading to compounds that can combat bacterial and fungal infections . For instance, derivatives have been synthesized that demonstrate potent activity against resistant strains of bacteria.

1.3 Anti-inflammatory and Antioxidant Effects
The anti-inflammatory properties of benzo[b]thiophenes are attributed to their ability to inhibit pro-inflammatory cytokines. Additionally, these compounds exhibit antioxidant activity, which is beneficial in mitigating oxidative stress-related diseases . This dual action positions them as valuable agents in treating inflammatory conditions.

1.4 Structure-Activity Relationship (SAR) Studies
SAR studies on benzo[b]thiophene derivatives have revealed insights into the functional groups responsible for their biological activities. Modifications at specific positions on the thiophene ring can enhance potency and selectivity against various biological targets, guiding the rational design of new therapeutic agents .

Materials Science Applications

2.1 Organic Electronics
Benzo[b]thiophenes are increasingly used in organic electronics due to their favorable electronic properties. They serve as key components in organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and field-effect transistors (OFETs). The incorporation of this compound into these devices can improve charge transport and stability .

2.2 Photovoltaic Applications
The photophysical properties of benzo[b]thiophenes make them ideal candidates for use in solar cells. Their ability to absorb light efficiently and facilitate charge separation enhances the performance of photovoltaic devices . Research has shown that incorporating such compounds into active layers can lead to higher energy conversion efficiencies.

Synthesis and Derivatives

The synthesis of this compound typically involves electrophilic substitution reactions or cyclization processes that yield high purity products suitable for further functionalization . Various synthetic routes have been developed to optimize yields and minimize environmental impact, including microwave-assisted methods that enhance reaction efficiency .

Data Table: Summary of Biological Activities

Activity TypeExamples of CompoundsObserved Effects
AnticancerThis compoundCytotoxicity against cancer cells
AntimicrobialBenzo[b]thiophene derivativesInhibition of bacterial growth
Anti-inflammatoryVarious substituted derivativesReduced inflammation markers
AntioxidantBenzo[b]thiophenesScavenging free radicals

Case Studies

Case Study 1: Anticancer Activity
A recent study demonstrated that a series of benzo[b]thiophene derivatives exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The study highlighted how structural modifications improved selectivity and potency, paving the way for new drug candidates .

Case Study 2: Organic Photovoltaics
Research on the incorporation of benzo[b]thiophene-based materials into OPVs showed enhanced light absorption and charge mobility, resulting in improved power conversion efficiencies compared to traditional materials . This advancement underscores the potential for these compounds in next-generation solar technologies.

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)benzo[b]thiophene depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA. This interaction can lead to the modulation of biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: 3-Chloro vs. 6-Chloro Derivatives

  • 3-Chlorobenzo[b]thiophene Derivatives : Chlorination at the 3-position enhances anticancer and antiviral activities. For example, 3-chloro-2-phenylbenzo[b]thiophene derivatives exhibit potent inhibition of cancer cell proliferation .
  • 6-Chlorobenzo[b]thiophene Derivatives : The 6-chloro isomer, such as 6-chloro-3-methylbenzo[b]thiophene, is pivotal in synthesizing N-(2-chloroethyl)amine derivatives for neuropharmacological applications .

Halogen-Substituted Analogs

  • Brominated Derivatives : Bromine at the 3-position (e.g., 3-bromo-6-methylbenzo[b]thiophene) improves anti-inflammatory and analgesic properties compared to chlorine analogs .
  • Fluorinated Derivatives : Fluorine substitution (e.g., 6-fluoro-benzo[b]thiophene) is less common but enhances metabolic stability in drug candidates .

Functional Group Variations

  • Methyl Esters : Methyl 6-chlorobenzo[b]thiophene-2-carboxylate (CAS 104795-85-9) is a stable intermediate with applications in materials science due to its electron-deficient aromatic system .
  • Boronic Acid Derivatives : Benzo[b]thiophene boronic acids (e.g., Compound 1 in ) exhibit dual fluorescence under physiological pH, enabling their use in glucose-sensing biosensors.

Heterocyclic-Fused Derivatives

  • Benzo[b]thieno[2,3-b]pyridines: Fusion with pyridine rings enhances π-conjugation, making these compounds suitable for optoelectronic applications .
  • Thieno[2,3-d]pyrimidines: These derivatives act as inhibitors of farnesyl pyrophosphate synthase, a target in osteoporosis treatment .

Data Table: Key Benzo[b]thiophene Derivatives and Their Properties

Compound Name Substituents Molecular Weight CAS Number Key Applications Reference
6-(Chloromethyl)benzo[b]thiophene 6-CH₂Cl 182.66 - Pharmaceutical intermediates
Methyl 6-chlorobenzo[b]thiophene-2-carboxylate 6-Cl, 2-COOCH₃ 226.68 104795-85-9 Organic electronics
3-Bromo-6-methylbenzo[b]thiophene 3-Br, 6-CH₃ 231.11 - Anti-inflammatory agents
Benzo[b]thiophene boronic acid (Compound 1) Boronic acid at 2-position ~260 - Fluorescent biosensors

Biological Activity

6-(Chloromethyl)benzo[b]thiophene is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a chloromethyl group attached to a benzo[b]thiophene ring system. The molecular formula is C9H7ClSC_9H_7ClS, and its structure can be represented as follows:

Structure C9H7ClS \text{Structure }\quad \text{C}_9\text{H}_7\text{ClS }

Antimicrobial Properties

Research has indicated that compounds containing the benzo[b]thiophene scaffold exhibit significant antimicrobial activities. A study highlighted the synthesis of various derivatives, including this compound, which were screened against Staphylococcus aureus. Notably, a derivative demonstrated a minimal inhibitory concentration (MIC) of 4 µg/mL against methicillin-resistant strains, indicating promising antibacterial potential .

Table 1: Antimicrobial Activity of Benzo[b]thiophene Derivatives

CompoundMIC (µg/mL)Target Organism
This compound4Staphylococcus aureus
Other derivatives (e.g., 6j)62.5Pseudomonas aeruginosa
Standard drug (ampicillin)-Staphylococcus aureus

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .

Case Study:
A recent study synthesized a series of benzo[b]thiophene derivatives and tested their cytotoxic effects on cancer cell lines. Results showed that certain derivatives exhibited significant cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death in cancerous cells .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes critical for bacterial growth or cancer cell proliferation.
  • Receptor Interaction: It can interact with cellular receptors, modulating signaling pathways that lead to apoptosis or antimicrobial effects.
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that similar compounds induce oxidative stress in microbial and cancer cells, leading to cell death .

Q & A

Q. Table 1: Synthetic Routes and Yields

Precursor TypeReagents/ConditionsYield (%)RegioselectivityReference
Meta-substitutedSOCl₂, pyridine, 120°C50–605- and 7-substituted
Para-substitutedSOCl₂, pyridine, 125°C696-substituted
Spirocyclic systemsTHF, Et₃N, room temperature70–80Dispirophosphazene adduct

Basic Question: How can researchers purify this compound derivatives, and what analytical techniques validate purity?

Methodological Answer:
Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradients) to separate chloromethylated byproducts. For crystalline derivatives, recrystallization in ethanol or dichloromethane improves purity (>95%) . Analytical validation combines thin-layer chromatography (TLC) for reaction monitoring and high-resolution mass spectrometry (HRMS) for molecular ion confirmation. Melting point analysis (e.g., 129–130°C for bromomethyl analogs) and ¹H/¹³C NMR (chemical shifts δ 7.2–7.8 ppm for aromatic protons) are essential for structural verification .

Basic Question: What spectroscopic and crystallographic methods resolve the structure of this compound derivatives?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. For example, studies on benzo[b]thiophene analogs report mean C–C bond lengths of 1.39 Å and R-factors <0.046, confirming planar aromatic systems . Complementary techniques include:

  • FT-IR : C–Cl stretching at 550–650 cm⁻¹.
  • UV-Vis : π→π* transitions at 250–300 nm for thiophene rings.
  • DSC/TGA : Thermal stability up to 200°C .

Advanced Question: How do steric and electronic effects influence regioselectivity in chloromethylation reactions of benzo[b]thiophene?

Methodological Answer:
Regioselectivity is governed by the electron density of the thiophene ring and steric hindrance from substituents. Chloromethylation at the 6-position is favored due to:

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl) deactivate the ring, directing electrophiles to the 6-position (para to sulfur).
  • Steric Effects : Bulky substituents at the 2- or 3-position hinder access to adjacent sites, forcing functionalization at the 6-position. Computational studies (DFT) show lower activation energies (ΔG‡ ~25 kcal/mol) for 6-substitution compared to 4- or 7-positions .

Case Study : Meta-substituted precursors yield 5- and 7-substituted isomers (60:40 ratio), while para-substituted precursors achieve >90% 6-substitution .

Advanced Question: What catalytic systems enable hydrogenation or desulfurization of this compound for derivative synthesis?

Methodological Answer:
Homogeneous iridium catalysts (e.g., [Ir(COD)Cl]₂) selectively hydrogenate the thiophene ring while preserving the chloromethyl group. Key steps include:

Coordination : Iridium binds to the sulfur atom, weakening C–S bonds.

Hydrogenolysis : H₂ cleaves C–S bonds, forming dihydrothiophene intermediates.

Desulfurization : Further hydrogenation yields tetrahydrobenzene derivatives.
Yields exceed 70% under mild conditions (1 atm H₂, 50°C), with no degradation of the chloromethyl group .

Advanced Question: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) model reaction pathways:

  • Suzuki Coupling : Chloromethyl groups act as directing groups, lowering transition-state energy for aryl boronic acid coupling at the 3-position (ΔG‡ ~18 kcal/mol).
  • Nucleophilic Substitution : Solvent polarity (e.g., DMF vs. THF) and charge distribution on the chloromethyl carbon (Mulliken charge ~+0.35) predict SN2 reactivity .

Advanced Question: What strategies mitigate toxicity risks associated with this compound derivatives in biological studies?

Methodological Answer:
Thiophene derivatives can induce hepatotoxicity via metabolic activation of the sulfur atom. Mitigation strategies include:

  • Structural Modification : Introducing electron-donating groups (e.g., methoxy) reduces electrophilic metabolite formation.
  • In Silico Screening : QSAR models predict LD₅₀ values using descriptors like LogP and polar surface area.
  • In Vitro Assays : Ames tests and cytochrome P450 inhibition studies identify safer analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.